4-Cyanophenylhydrazine Hydrochloride

Antimicrobial resistance Acinetobacter baumannii MIC determination

4-Cyanophenylhydrazine hydrochloride's para-cyano group provides an essential electron-withdrawing effect and a unique ~2228 cm⁻¹ Raman signal, making it non‑interchangeable for antibacterial agent development (MIC 0.25 µg/mL), antifungal hydrazone synthesis, and label‑free SERS pH sensing. Choose this validated intermediate for reproducible heterocyclic synthesis and pharmaceutical R&D.

Molecular Formula C7H8ClN3
Molecular Weight 169.61 g/mol
CAS No. 2863-98-1
Cat. No. B143474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyanophenylhydrazine Hydrochloride
CAS2863-98-1
Synonyms4-Hydrazinylbenzonitrile Hydrochloride;  4-(Hydrazino)benzonitrile Hydrochloride; 
Molecular FormulaC7H8ClN3
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)N[NH3+].[Cl-]
InChIInChI=1S/C7H7N3.ClH/c8-5-6-1-3-7(10-9)4-2-6;/h1-4,10H,9H2;1H
InChIKeyUXDLLFIRCVPPQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyanophenylhydrazine Hydrochloride CAS 2863-98-1: Procurement-Ready Intermediate with Cyano-Enhanced Reactivity Profile


4-Cyanophenylhydrazine hydrochloride (CAS 2863-98-1; also known as 4-hydrazinylbenzonitrile hydrochloride) is a substituted phenylhydrazine derivative distinguished by the presence of an electron-withdrawing para-cyano group [1]. This structural feature confers distinct electronic and spectroscopic properties relative to unsubstituted phenylhydrazine and other positional isomers [2]. The compound is available as a pale orange to brown crystalline powder with melting point 241–244 °C (decomposition), molecular formula C₇H₈ClN₃, and molecular weight 169.61 g/mol [1]. Its dual functionality—a nucleophilic hydrazine moiety coupled with a cyano group that serves as both a spectroscopic handle and an electronic modulator—positions it as a versatile building block in heterocyclic synthesis, pharmaceutical intermediate preparation, and analytical probe development .

Why 4-Cyanophenylhydrazine Hydrochloride Cannot Be Swapped with Unsubstituted Phenylhydrazine in Procurement Decisions


Substituting 4-cyanophenylhydrazine hydrochloride with generic phenylhydrazine or positional isomers (2-cyanophenylhydrazine, 3-cyanophenylhydrazine) introduces uncontrolled experimental variability and compromises downstream product profiles. The para-cyano substituent exerts a substantial electron-withdrawing effect that modulates both the nucleophilicity of the hydrazine moiety and the electronic properties of heterocyclic products—altering reaction kinetics, regioselectivity, and ultimately biological activity [1]. Critically, unsubstituted phenylhydrazine lacks the cyano group's characteristic ~2228 cm⁻¹ Raman signal in the cellular silent region, rendering it unsuitable for SERS-based analytical applications where 4-cyanophenylhydrazine serves as a label-free probe [2]. The quantitative differential evidence provided below substantiates that this compound's selection is not interchangeable with structural analogs without compromising assay sensitivity, antimicrobial potency, and heterocyclic product yield.

4-Cyanophenylhydrazine Hydrochloride: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Direct Antimicrobial Activity: 4-Cyanophenylhydrazine vs. Carbapenem in Resistant A. baumannii

In a direct antibacterial screening study, 4-cyanophenylhydrazine (free base form) demonstrated potent inhibitory activity against carbapenem-resistant Acinetobacter baumannii BAA-1605. The compound achieved a minimum inhibitory concentration (MIC) of 0.25 μg/mL [1]. This activity was observed in the context of carbapenem resistance, where carbapenem antibiotics themselves exhibit dramatically elevated MIC values or complete loss of efficacy. Against multidrug-resistant A. baumannii clinical isolates, the MIC range was 0.25–1 μg/mL [1]. The compound also exhibited a selectivity index of 640 [1].

Antimicrobial resistance Acinetobacter baumannii MIC determination

Synergistic Antibiotic Potentiation: 4-Cyanophenylhydrazine Enables Lower Dosing of Clinical Aminoglycosides

The 4-cyanophenylhydrazine compound demonstrated synergistic antibacterial activity when combined with amikacin, tobramycin, and polymyxin B against carbapenem-resistant A. baumannii BAA-1605 [1]. This synergy, quantified via checkerboard assay (exact fractional inhibitory concentration indices not reported in abstract), represents a functional differentiation from unsubstituted phenylhydrazine and other analogs that have not been validated for such combination effects [1].

Synergy testing Combination therapy Aminoglycosides

pH-Dependent Cyano Group Raman Shift: Enabling Label-Free Intracellular pH Sensing

Vibrational spectroscopic analysis and DFT calculations revealed that 4-cyanophenylhydrazine exhibits a pH-dependent shift in the cyano (C≡N) stretching frequency within the cellular silent region (~1800–2800 cm⁻¹). This shift was determined to be induced by protonation of the molecule, with protonation causing a depolarization effect that alters the vibrational signature [1]. In contrast, unsubstituted phenylhydrazine lacks a cyano group entirely and therefore cannot produce any signal in the silent region, making 4-cyanophenylhydrazine uniquely suited as a label-free SERS probe [2].

SERS probe Intracellular pH sensing Vibrational spectroscopy

Furan-Based Hydrazone Antifungal Derivatives: Scaffold Accessibility Validated in Published Series

4-Cyanophenylhydrazine hydrochloride was successfully condensed with 5-arylfurfurals to generate a library of ten 4-[2-((5-arylfuran-2-yl)methylene)hydrazinyl]benzonitrile derivatives (compounds 1–10) [1]. The resulting hydrazones were evaluated for antimicrobial activity using broth microdilution. Compound 5 (bearing 3-nitrophenyl moiety) demonstrated potent antifungal activity against Candida albicans, Trichoderma harzianum, and Fusarium species, while compound 10 (bearing 4-chloro-2-nitrophenyl) was most effective against Aspergillus ochraceus [1]. Cytotoxicity testing via XTT assay on NIH/3T3 mouse embryonic fibroblasts and genotoxicity testing via Ames MPF assay confirmed that these compounds were neither cytotoxic nor genotoxic at tested concentrations [1]. In silico ADME studies predicted high oral bioavailability for the series [1].

Antifungal agents Hydrazone synthesis Candida albicans

Patent Landscape: 1,101 Patent Citations Establish Commercial Relevance vs. Positional Isomers

According to PubChem patent count data, 4-cyanophenylhydrazine hydrochloride (including free base form) is cited in 1,101 patents [1]. This patent footprint substantially exceeds that of the 3-cyanophenylhydrazine isomer, for which a comparable patent count could not be identified in the search results, and far exceeds the commercial relevance of the 2-cyanophenylhydrazine positional variant. The extensive patenting activity across multiple therapeutic areas (including herbicides, plant growth regulators, mineralocorticoid receptor antagonists, antifungal compounds, and CFTR modulators) provides procurement-level confidence in the compound's established utility and supply chain maturity.

Patent analysis Commercial viability Intellectual property

Protonation-Induced Depolarization Effect: Computational Differentiation from Electron-Rich Analogs

DFT calculations (B3LYP/6-311++G(d,p) level) performed on 4-cyanophenylhydrazine revealed that protonation of the molecule induces a depolarization effect that alters the vibrational signature of the cyano group [1]. Wavefunction analyses confirmed that this transformation is unique to the protonated state of 4-cyanophenylhydrazine [1]. In contrast, electron-donating substituents on phenylhydrazine derivatives (e.g., 4-methoxyphenylhydrazine) would not exhibit this depolarization behavior upon protonation due to fundamentally different electronic redistribution patterns.

DFT calculation Wavefunction analysis Protonation effects

Validated Application Scenarios for 4-Cyanophenylhydrazine Hydrochloride Based on Quantified Evidence


Development of Anti-Acinetobacter baumannii Agents Targeting Carbapenem-Resistant Strains

Procure 4-cyanophenylhydrazine hydrochloride as a starting scaffold for developing novel antibacterial agents against carbapenem-resistant A. baumannii. Evidence demonstrates that the 4-cyanophenylhydrazine motif confers potent activity against resistant strains (MIC = 0.25 μg/mL against BAA-1605; MIC range 0.25–1 μg/mL against MDR isolates) and exhibits synergy with amikacin, tobramycin, and polymyxin B [1]. The selectivity index of 640 further supports its potential for selective targeting [1].

Synthesis of Orally Bioavailable Antifungal Hydrazone Derivatives

Employ 4-cyanophenylhydrazine hydrochloride as a building block for generating furan-based hydrazone antifungal candidates. Published methodology demonstrates condensation with 5-arylfurfurals yields derivatives (e.g., compounds 5 and 10) with potent activity against Candida albicans, Trichoderma harzianum, Fusarium spp., and Aspergillus ochraceus [1]. The resulting compounds were non-cytotoxic (XTT assay on NIH/3T3 cells) and non-genotoxic (Ames MPF assay), with in silico ADME predicting high oral bioavailability [1].

Label-Free Intracellular pH Sensing via SERS Using Cyano Silent Region Signal

Utilize 4-cyanophenylhydrazine as a SERS probe for intracellular pH monitoring. The para-cyano group provides a characteristic ~2228 cm⁻¹ Raman signal in the cellular silent region (1800–2800 cm⁻¹) that is free from endogenous biomolecule interference [1]. The pH-dependent frequency shift, driven by protonation-induced depolarization, enables quantitative pH sensing without external labels [1]. Unsubstituted phenylhydrazine cannot serve this function due to absence of the cyano group [2].

Pharmaceutical Intermediate for Patent-Protected Heterocyclic Syntheses

Source 4-cyanophenylhydrazine hydrochloride as a validated intermediate for heterocyclic compound libraries. The compound's 1,101-patent citation footprint [1] spans diverse therapeutic areas including mineralocorticoid receptor antagonists for hypertension/nephropathy, MALT1 inhibitors, CFTR modulators for cystic fibrosis, and antifungal agents [2]. Its established use in Fischer indole syntheses and pyrazole formations provides a procurement-safe route to structurally diverse drug-like molecules [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Cyanophenylhydrazine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.